ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-2-24-18(23)11-3-5-20(6-4-11)10-12-7-17(22)25-16-9-15(21)14(19)8-13(12)16/h7-9,11,21H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMACYDQNEPEXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at Position 6
Preparation of the Piperidine Moiety
The piperidine component, ethyl piperidine-4-carboxylate, is synthesized through esterification and functionalization of piperidine-4-carboxylic acid.
Esterification of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is refluxed with excess ethanol in the presence of hydrochloric acid (HCl) as a catalyst. This Fischer esterification yields ethyl piperidine-4-carboxylate, which is purified via neutralization with sodium bicarbonate and extraction into dichloromethane. Typical reaction conditions involve 2N HCl in dioxane at reflux for 18 hours, achieving approximately 50% yield after workup.
Coupling of Chromenone and Piperidine Derivatives
The final step involves alkylation of the piperidine nitrogen with the bromomethyl chromenone derivative to form the target compound.
N-Alkylation of Piperidine
Ethyl piperidine-4-carboxylate is reacted with 4-(bromomethyl)-6-chloro-7-hydroxy-2H-chromen-2-one in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or triethylamine, is added to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. The reaction proceeds at room temperature or under mild heating (40–60°C) for 12–24 hours.
Purification and Isolation
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Analytical characterization by ¹H NMR confirms the successful coupling, with distinct signals for the piperidine methylene protons (δ 2.8–3.4 ppm) and the chromenone aromatic protons (δ 6.5–7.5 ppm).
Optimization of Reaction Conditions
Microwave-Assisted Synthesis
Recent advances in microwave-assisted organic synthesis (MAOS) have been applied to analogous coumarin derivatives, reducing reaction times from hours to minutes. For instance, the alkylation step could be accelerated under microwave irradiation (100–150°C, 20–30 minutes), potentially improving yields to 65–70%.
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF facilitate better solubility of intermediates, while additives such as sodium iodide (NaI) may enhance alkylation rates through halogen exchange.
Analytical Characterization
The final product is validated using spectroscopic techniques:
-
¹H NMR (CDCl₃): Resonances at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 6.8–7.2 ppm (chromenone aromatic protons).
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IR Spectroscopy : Strong absorption bands at 1710 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (chromenone C=O).
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Mass Spectrometry : Molecular ion peak at m/z 363.81 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀ClNO₅.
Challenges and Limitations
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is essential for generating water-soluble derivatives or intermediates for further functionalization.
Mechanism :
-
Acidic hydrolysis : Protonation of the ester oxygen followed by nucleophilic attack by water.
-
Basic hydrolysis (saponification) : Nucleophilic attack by hydroxide ions, forming a carboxylate salt.
Conditions :
-
Acidic: HCl/H₂SO₄ in refluxing aqueous ethanol.
-
Basic: NaOH/KOH in aqueous methanol at 60–80°C.
Outcome :
The ester group (-COOEt) converts to -COOH or -COO⁻Na⁺, enhancing polarity and potential for salt formation.
Nucleophilic Substitution at Chloro Substituent
The electron-withdrawing effects of the chromenone core activate the chloro group at position 6 for nucleophilic substitution.
Reaction Types :
-
Aromatic substitution : Replacement of Cl with amines, alkoxides, or thiols.
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (requires Pd catalysis).
Example :
Reaction with piperidine under basic conditions yields a secondary amine derivative:
Conditions :
-
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80–100°C.
Hydroxyl Group Functionalization
The hydroxyl group at position 7 participates in alkylation, acylation, or oxidation reactions.
Reactions :
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | R-X (alkyl halides) | 7-O-Alkyl ether |
| Acylation | Ac₂O, RCOCl | 7-O-Acyl ester |
| Oxidation | KMnO₄/H⁺ | 7-Keto derivative (quinone) |
Applications :
-
Alkylation enhances lipophilicity for membrane permeability.
-
Acylation protects the hydroxyl group during synthetic steps.
Piperidine Ring Modifications
The piperidine ring’s secondary amine undergoes alkylation, acylation, or quaternization.
Key Reactions :
-
N-Alkylation : Reaction with alkyl halides forms tertiary amines.
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Acylation : Acetic anhydride or acyl chlorides yield amides.
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Quaternization : Methyl iodide forms a quaternary ammonium salt, increasing water solubility.
Conditions :
-
Alkylation: K₂CO₃, DMF, 50°C.
-
Quaternization: CH₃I, MeOH, rt.
Chromenone Core Reactivity
The chromenone system participates in electrophilic substitutions (e.g., nitration, sulfonation) at position 3 or 8, guided by the electron-donating hydroxyl group.
Example Nitration :
Outcome :
Nitration introduces electron-withdrawing groups, altering electronic properties for enhanced bioactivity .
Comparative Reactivity of Analogous Compounds
Reaction Optimization Challenges
-
Steric hindrance : Bulky piperidine substituents slow electrophilic substitutions on the chromenone core.
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Selectivity : Competing reactions (e.g., ester vs. hydroxyl group acylation) require careful protecting group strategies.
Scientific Research Applications
Chemistry
Ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : Acts as a reagent in various organic reactions.
| Application | Description |
|---|---|
| Building Block | Used to create more complex organic compounds |
| Reagent | Participates in substitution and addition reactions |
Biology
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Effective against several bacterial strains.
| Activity Type | Mechanism |
|---|---|
| Antimicrobial | Disrupts bacterial cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells through specific signaling pathways |
Medicine
The compound is under investigation for its therapeutic applications, particularly in treating:
- Cancer : Targeting specific pathways involved in tumor growth.
| Disease Target | Potential Mechanism |
|---|---|
| Cancer | Inhibition of kinases involved in cell proliferation |
| Infectious Diseases | Modulation of immune response |
Industry
In industrial applications, this compound is used for:
- Development of New Materials : As a precursor for synthesizing various industrial chemicals.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial effects revealed that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in disease pathways, such as kinases and proteases.
Modulate Receptors: It can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs) and ion channels.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and functional relevance.
Structural Analogues
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on standard atomic masses.
Key Observations :
This group may also influence binding to biological targets (e.g., enzymes) . The 6-chloro substituent introduces electron-withdrawing effects, which could stabilize the coumarin ring and modulate electronic interactions in biological systems.
Ester vs.
Biological Activity
Ethyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic compound notable for its diverse biological activities, primarily attributed to its chromen-2-one core structure and piperidine ring. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromen-2-one derivative structure, which is known for various pharmacological properties. The inclusion of a piperidine ring enhances its interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be summarized through the following mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in disease pathways, including kinases and proteases. This inhibition can disrupt cellular signaling pathways critical for cancer progression and other diseases.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity and influencing various physiological responses.
- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested on prostate cancer cell lines (PC3 and DU145), it displayed a dose-dependent decrease in cell viability, indicating significant anticancer activity .
| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These results suggest that the compound is more effective against PC3 cells compared to DU145 cells, highlighting its potential as a selective anticancer agent.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Case Studies
Several case studies have been published that detail the biological effects of related compounds with similar structures:
- Prenylated Coumarins : Research on prenylated coumarins has shown significant cytotoxicity against cancer cells while sparing normal cells, which parallels findings related to this compound .
- Mechanistic Insights : Studies have indicated that similar compounds can induce DNA damage and cell cycle arrest, reinforcing the hypothesis that this compound may operate through analogous mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
